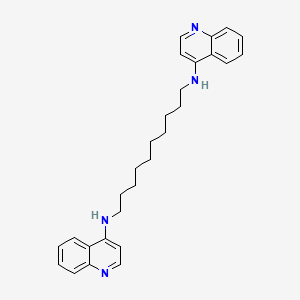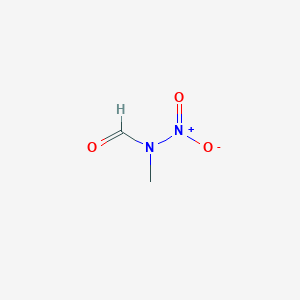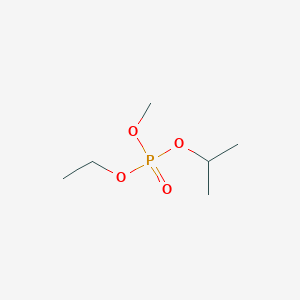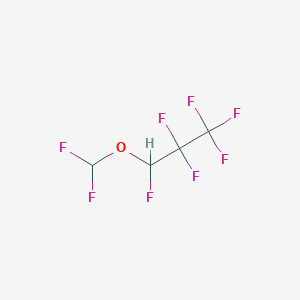
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is a complex organic compound characterized by its multiple phenyl groups and a heptatetraenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene likely involves multiple steps, including the formation of the heptatetraenyl backbone and the attachment of phenyl groups. Common synthetic methods may include:
Friedel-Crafts Alkylation: This method could be used to introduce the phenyl groups.
Wittig Reaction: To form the heptatetraenyl backbone.
Grignard Reaction:
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene may undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinones or other oxidized products.
Reduction: Potentially reducing double bonds in the heptatetraenyl backbone.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully saturated derivatives.
科学的研究の応用
Chemistry
Material Science: Potential use in the development of new materials with unique electronic properties.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Biological Probes: Used in studying biological systems due to its unique structure.
Medicine
Pharmaceuticals: Potential precursor or intermediate in the synthesis of drugs.
Industry
Polymers: As a monomer or additive in the production of specialized polymers.
作用機序
The mechanism by which (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene exerts its effects would depend on its specific application. In catalysis, it might act as a ligand, facilitating the formation of reactive intermediates. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(1,1-Dimethyl-2-phenylethyl)benzene: A simpler analog with fewer phenyl groups.
Heptatetraenylbenzene: Lacking the dimethyl-2-phenylethyl group.
Uniqueness
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is unique due to its complex structure, which combines multiple phenyl groups with a heptatetraenyl backbone
特性
CAS番号 |
60317-51-3 |
|---|---|
分子式 |
C37H36 |
分子量 |
480.7 g/mol |
InChI |
InChI=1S/C37H36/c1-36(2,28-30-18-9-5-10-19-30)34(32-22-13-7-14-23-32)26-17-27-35(33-24-15-8-16-25-33)37(3,4)29-31-20-11-6-12-21-31/h5-16,18-25H,28-29H2,1-4H3 |
InChIキー |
WLPCQZKEJNSXEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1)C(=C=C=C=C(C2=CC=CC=C2)C(C)(C)CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


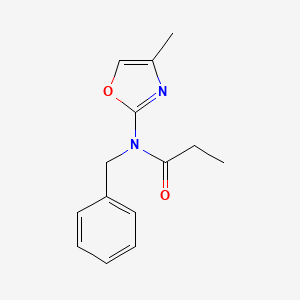

![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
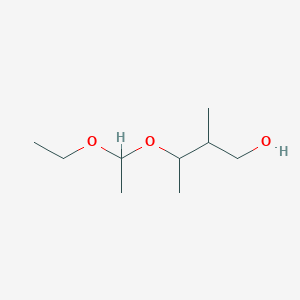
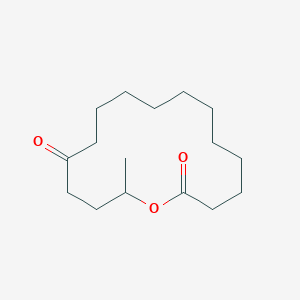
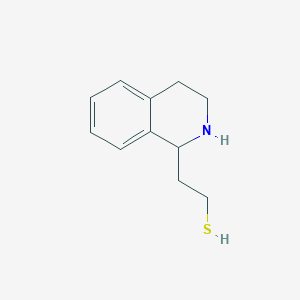
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
